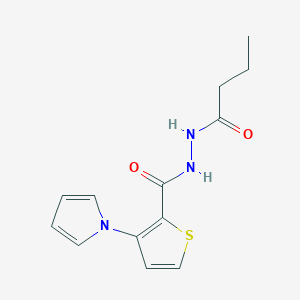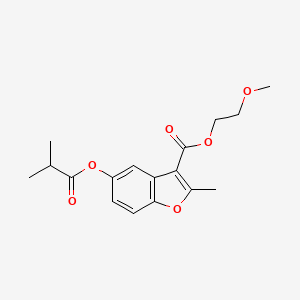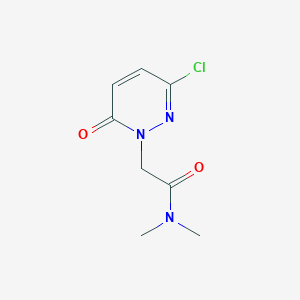
2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide, also known as CODMA, is a synthetic compound that has been used in various scientific research applications. CODMA is a derivative of the pyridazinone family of compounds and is a colorless solid. It is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1. Inotropic Activity
A study conducted by Robertson et al. (1986) discovered that derivatives of pyridazinone, including compounds similar to 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide, act as potent positive inotropes. These compounds have shown significant inotropic activity in dogs, suggesting potential applications in cardiovascular research.
2. Antimicrobial Properties
A 2012 study by Hossan et al. focused on synthesizing derivatives of pyridines and pyrimidinones, including structures related to the chemical , demonstrating notable antibacterial and antifungal activities. This research implies possible applications of such compounds in developing new antimicrobial agents.
3. Corrosion Inhibition
Research by Olasunkanmi et al. (2018) explored the use of 3-chloropyridazine derivatives as inhibitors for mild steel corrosion. The study found that these derivatives effectively inhibit corrosion, suggesting their potential use in material sciences for corrosion protection.
4. Histamine H3 Receptor Antagonism
Hudkins et al. (2011) investigated a series of pyridazin-3-one derivatives for their potential in treating cognitive disorders by acting as histamine H3 receptor antagonists/inverse agonists. This research indicates the potential therapeutic applications of these compounds in neurology and psychiatry.
5. Molecular Structure and Reactions
The molecular structure and reaction behaviors of compounds similar to 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide have been studied in depth. For instance, Lindner et al. (2009) explored the formation and functionalization of related compounds, providing valuable insights into their chemical properties.
6. Synthesis of Fused Azines
Research by Ibrahim & Behbehani (2014) focused on synthesizing a new class of pyridazin-3-one derivatives for the development of fused azines. This suggests potential applications in organic chemistry and drug design.
Eigenschaften
IUPAC Name |
2-(3-chloro-6-oxopyridazin-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-11(2)8(14)5-12-7(13)4-3-6(9)10-12/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKBHQWCVDYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)C=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)
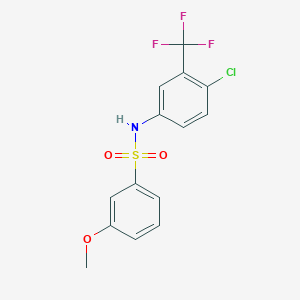
![Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-](/img/structure/B2614269.png)


![5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one](/img/structure/B2614272.png)

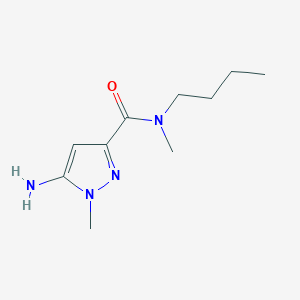
![N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2614275.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine](/img/structure/B2614278.png)
